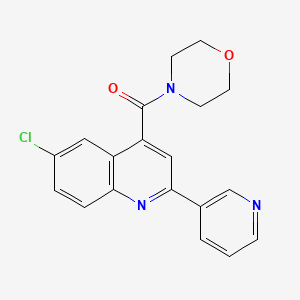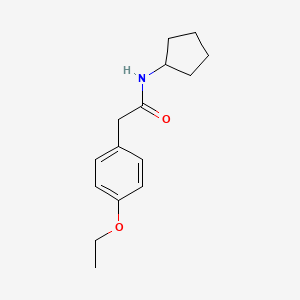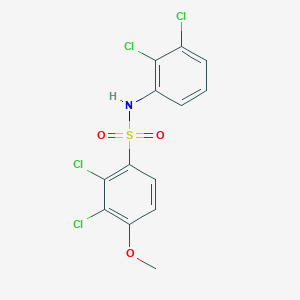![molecular formula C21H22N4S3 B4622586 3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole
Übersicht
Beschreibung
The compound is a part of a larger family of heterocyclic compounds, which includes thiadiazole and 1,2,4-triazole derivatives. These molecules are of significant interest due to their potential biological activities and the chemical versatility they offer for the synthesis of new drugs. The incorporation of thiadiazole and triazole rings in a single molecule aims to enhance the likelihood of discovering substances with desired biological functions (Hotsulia & Fedotov, 2019).
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of starting reagents like 3-amino-1-phenylthiourea, further transformations through reactions such as hydrazinolysis, nucleophilic addition, and intramolecular cyclization. These processes lead to the formation of compounds with the triazole-thione and thiadiazole groups, suggesting a complex yet systematic approach for constructing similar compounds (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
Structural characterization often employs techniques such as 1H NMR spectroscopy, IR-spectrophotometry, and X-ray diffraction. These methods confirm the formation of the target compound and provide detailed information about its molecular structure, including the arrangement of the triazole and thiadiazole rings and their substitution patterns (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The compound's reactivity and interaction with other substances, including potential biological targets, can be inferred from its functional groups and overall structure. The presence of triazole, thiadiazole, and thienyl groups suggests a range of chemical behaviors, including nucleophilic substitution reactions and potential for binding with biological macromolecules (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, offer insights into the compound's stability and suitability for further application. These properties are crucial for determining the conditions under which the compound can be handled, stored, and utilized in experimental or therapeutic contexts (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Chemical Properties Analysis
The compound's chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with metals or other organic compounds, are vital for understanding its potential applications and limitations. These properties are often explored through experimental studies involving reactions under varied conditions to establish a comprehensive profile of the compound's behavior (Nassar, Attallah, & Hemdan, 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Several studies have highlighted the synthesis and evaluation of triazole derivatives, including compounds structurally related to the specified chemical, for their antimicrobial and antifungal properties. For instance, novel synthesis approaches have led to derivatives that exhibit significant efficacy against various bacterial and fungal strains, such as Bacillus subtilis, Escherichia coli, Penicillium citrinum, and Aspergillus species (Indorkar, Chourasia, & Limaye, 2012). These findings suggest potential applications in developing antimicrobial and antifungal agents.
Antitumor Activities
Research into thiophene and triazole derivatives has also uncovered promising antitumor properties. The synthesis of specific triazole compounds and their evaluation against tumor cell lines, such as hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7), indicate significant antitumor activity, providing a foundation for further investigation into cancer treatment options (Nassar, Attallah, & Hemdan, 2018).
Antioxidant Properties
Some triazole derivatives have been investigated for their antioxidant properties, particularly in mitigating ethanol-induced oxidative stress. These compounds show promise in protecting against peroxidative injury, suggesting potential applications in developing therapies for conditions associated with oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Enzyme Inhibition
The exploration of bis-heterocyclic ring compounds containing sulfur atoms has revealed significant biological activities, including enzyme inhibition. Certain derivatives have shown potent inhibitory effects on enzymes such as β-glucuronidase and α-glucosidase, highlighting potential applications in treating diseases related to enzyme dysregulation (Mabkhot, Barakat, Al-Majid, Alshahrani, Yousuf, & Choudhary, 2013).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-[[5-(5-methylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S3/c1-4-9-25-19(17-10-15(3)26-11-17)23-24-21(25)28-13-18-12-27-20(22-18)16-7-5-14(2)6-8-16/h5-8,10-12H,4,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAPULOHLSWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CSC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)
![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)
![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)




![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)
![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)
![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)
![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)